N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidinone ring, a cyclohexane carboxamide group, and substituted phenyl groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the azetidinone ring and subsequent functionalization. Common synthetic routes may include:
Formation of Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Functionalization: Introduction of the isopropoxy and methoxy phenyl groups can be performed using various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: Various substitution reactions can be performed, particularly on the phenyl rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, organoboron compounds, and strong acids or bases are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of substituted derivatives.
Scientific Research Applications
1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide can be compared with similar compounds such as:
1-(4-Isopropoxyphenyl)-2-[(4-phenylbutyl)amino]-1-propanol:
4-Isopropylidene-2-phenyl-5(4H)-oxazole: Another compound with a similar phenyl group but different core structure and reactivity.
5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: Features similar substituents but a different heterocyclic core.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-18(2)32-22-11-7-19(8-12-22)23-17-24(29)28(23)26(15-5-4-6-16-26)25(30)27-20-9-13-21(31-3)14-10-20/h7-14,18,23H,4-6,15-17H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDBBVJCDINJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N2C3(CCCCC3)C(=O)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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